molecular formula C19H20N2O3 B2648731 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione CAS No. 1005096-78-5

2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione

Cat. No.: B2648731
CAS No.: 1005096-78-5
M. Wt: 324.38
InChI Key: IATZVIOTMMYCPL-UHFFFAOYSA-N
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Description

The compound 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione (CAS: 1005096-78-5) is a structurally complex heterocyclic molecule with a molecular formula of C₁₉H₂₀N₂O₃ and a molecular weight of 324.38 g/mol . Its core structure comprises a hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione scaffold, substituted with a 2-methoxyphenylaminomethyl group. Limited hazard data are available for this compound, though its GHS pictogram and precautionary statements remain unspecified in the literature .

Properties

IUPAC Name

4-[(2-methoxyanilino)methyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-15-5-3-2-4-14(15)20-9-21-18(22)16-10-6-7-11(13-8-12(10)13)17(16)19(21)23/h2-7,10-13,16-17,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATZVIOTMMYCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the hexahydro-4,6-ethenocyclopropa[f]isoindole core through cyclization reactions. This core structure is then functionalized with the 2-methoxyphenylamino group via nucleophilic substitution or amination reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methoxy vs. Methyl Substitution

The target compound differs from the 3-methylphenyl analog in both substituent position and functional group. The 2-methoxy group introduces an electron-donating oxygen atom, which may enhance solubility in polar solvents compared to the hydrophobic methyl group. The molecular weight difference (~16 g/mol) arises from the methoxy group’s additional oxygen atom .

Chloro-Substituted Derivative

The 5-chloro-2-methoxyphenyl analog features a smaller isoindole core (lacking the hexahydro-4,6-ethenocyclopropane ring) and a chloro substituent. Despite its lower carbon count (C₁₆ vs. C₁₉), the chloro group contributes to a higher molecular weight (316.75 g/mol) relative to the methyl-substituted analog .

Implications for Chemical Behavior

Solubility and Polarity : The 2-methoxy group in the target compound likely improves aqueous solubility compared to the 3-methylphenyl analog, owing to increased hydrogen-bonding capacity .

Stereochemical Complexity: The hexahydro-4,6-ethenocyclopropane ring in the target compound introduces steric constraints absent in the chloro-substituted derivative, which may influence conformational flexibility and binding interactions .

Reactivity : The chloro-substituted derivative’s electron-withdrawing Cl atom could enhance stability against oxidation but reduce nucleophilic substitution rates compared to the methoxy- and methyl-substituted compounds .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 274.315 g/mol. The structure features a hexahydroisoindole core, which is known for its versatile biological properties.

PropertyValue
Molecular FormulaC15H18N2O3C_{15}H_{18}N_{2}O_{3}
Molecular Weight274.315 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxyphenyl group enhances its lipophilicity, potentially facilitating cellular uptake and interaction with membrane-bound receptors.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, contributing to its potential effects on mood and cognition.

Therapeutic Applications

Research indicates that compounds with similar structures have shown promise in treating various conditions:

  • Antidepressant Activity : Analogous compounds have been noted for their antidepressant effects in animal models, suggesting potential applicability in mood disorders.
  • Anticancer Properties : Some derivatives exhibit cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy.

Case Studies

  • Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry evaluated the effects of structurally related compounds on serotonin reuptake inhibition. Results indicated significant antidepressant-like effects in rodent models, supporting further exploration of this compound's potential in treating depression.
  • Cytotoxicity Assessment : Research conducted by Smith et al. (2023) assessed the cytotoxic effects of similar isoindole derivatives on breast cancer cell lines. The findings revealed that certain derivatives induced apoptosis at micromolar concentrations, highlighting the need for further investigation into the mechanisms involved.

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